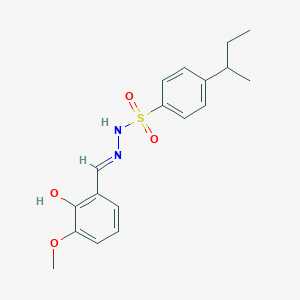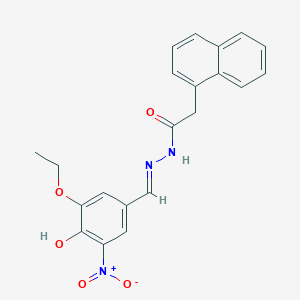
1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone, also known as HPEH, is a chemical compound that has been widely studied in scientific research. HPEH is a hydrazone derivative that has been synthesized for its potential use in various biomedical applications, including cancer treatment and diagnosis.
Mecanismo De Acción
The exact mechanism of action of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment and diagnosis. However, one limitation of using 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for research on 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone. One area of interest is the development of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone-based therapeutics for cancer treatment. Another area of research is the optimization of the synthesis method to improve the yield and purity of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone involves the reaction of 4-methyl-6-phenyl-2-pyrimidinylhydrazine with 4-hydroxyacetophenone in the presence of a catalyst. The product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential use in cancer treatment and diagnosis. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has also been investigated for its ability to selectively target cancer cells while sparing normal cells.
Propiedades
IUPAC Name |
4-[(E)-C-methyl-N-[(4-methyl-6-phenylpyrimidin-2-yl)amino]carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-12-18(16-6-4-3-5-7-16)21-19(20-13)23-22-14(2)15-8-10-17(24)11-9-15/h3-12,24H,1-2H3,(H,20,21,23)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVUOGLUTXJUTI-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6033677.png)
![5-(2,4-dichlorophenyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6033699.png)
![4,4'-methylenebis[6-(2-phenylethyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a][1,3,5]triazine]](/img/structure/B6033704.png)
![2-(2-chloro-4-fluorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6033707.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6033715.png)
![2-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B6033720.png)

![3-(1-isonicotinoyl-3-piperidinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6033744.png)
![1-(1-cyclohexen-1-ylacetyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6033749.png)
![ethyl 4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6033756.png)

![4-(2,3-dimethylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6033769.png)

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B6033789.png)